molecular formula C19H29BrO4 B12541792 Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate CAS No. 820958-22-3

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate

Cat. No.: B12541792
CAS No.: 820958-22-3
M. Wt: 401.3 g/mol
InChI Key: RGEHPPYCWMVYNE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate is an advanced organic intermediate of significant value in materials chemistry and the synthesis of functional compounds. Its molecular structure incorporates key functional groups—a bromo substituent and a long decyloxy chain—that make it a versatile precursor for constructing complex molecular architectures. Research indicates that benzoate esters with extended alkoxy chains are pivotal precursors for metallomesogens, which are metal-containing compounds exhibiting liquid crystalline properties . Specifically, such derivatives can be used to create novel copper(II)-based complexes that function as columnar or calamitic liquid crystals, findings that are critical for developing new organic electronic and optical materials . Furthermore, the structural motif of an ester with a bromo substituent is recognized in the synthesis of sophisticated cyclotriphosphazene derivatives . These derivatives are celebrated for their exceptional thermal stability and fire-retardant properties, suggesting that this compound could be a key intermediate in creating high-performance polymers for advanced technological applications . The decyloxy chain promotes mesogenic behavior and solubility in organic matrices, while the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, enabling precise customization of the target molecule's properties. This product is intended for research applications in organic synthesis and materials science. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

820958-22-3

Molecular Formula

C19H29BrO4

Molecular Weight

401.3 g/mol

IUPAC Name

ethyl 4-bromo-3-decoxy-5-hydroxybenzoate

InChI

InChI=1S/C19H29BrO4/c1-3-5-6-7-8-9-10-11-12-24-17-14-15(19(22)23-4-2)13-16(21)18(17)20/h13-14,21H,3-12H2,1-2H3

InChI Key

RGEHPPYCWMVYNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1Br)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate typically involves multiple steps. One common method starts with the bromination of a suitable benzoate precursor using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). This is followed by the introduction of the decyloxy group through an etherification reaction using decanol and a strong base such as sodium hydride (NaH). The final step involves the esterification of the hydroxybenzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carbonyl-containing benzoates.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate has shown potential in various biological activities, making it a compound of interest in drug development.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study evaluated its efficacy against several bacterial strains, revealing Minimum Inhibitory Concentration (MIC) values that suggest strong activity against Gram-positive bacteria.
Compound Bacterial Strain MIC (µg/ml)
This compoundStaphylococcus aureus15
This compoundEscherichia coli30
  • Anticancer Properties : Preliminary studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating moderate cytotoxicity.
Cell Line IC50 (µM)
MCF-718
A54922

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its bromine and hydroxy groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Materials Science

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties such as thermal stability and mechanical strength. Studies have shown that the addition of this compound can improve the thermal properties of polymers used in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of derivatives based on this compound to evaluate their antibacterial effects. The results indicated that modifications to the side chains significantly influenced antibacterial activity, establishing a structure–activity relationship.

Case Study 2: Anticancer Screening

In a comprehensive screening of various derivatives, this compound was found to induce apoptosis in MCF-7 cells. Flow cytometry assays confirmed that the compound activates apoptotic pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets. The decyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Brominated Benzoate Esters

Ethyl 4-bromo-3-hydroxybenzoate (similarity score: 0.92) lacks the decyloxy chain, resulting in reduced hydrophobicity and altered solubility compared to the target compound .

Table 1: Substituent Effects on Physical Properties
Compound Substituents (Positions) Melting Point (°C) Key Functional Differences
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate Br (4), decyloxy (3), OH (5) Not reported Long alkyl chain, polar hydroxyl
Ethyl 4-bromo-3-hydroxybenzoate Br (4), OH (3) Not reported Shorter chain, higher polarity
Ethyl 3-bromo-4-(halobenzyloxy)-5-ethoxybenzoate Br (3), halobenzyloxy (4), OEt (5) Not reported Halogenated aromatic, ethoxy group

Pyrazole-Based Brominated Esters

Pyrazole derivatives like Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (melting point: 109–110°C) share the ethyl ester and bromine but feature a heterocyclic core. These compounds exhibit distinct electronic properties due to the pyrazole ring’s conjugation, which may enhance stability in acidic environments compared to benzoate analogs .

Brominated Butenoate Esters

(Z)-4-Bromo-3-(3,4-dichlorophenyl)-2-butenoic acid ethyl ester [(Z)-4e] has an α,β-unsaturated ester backbone, introducing reactivity toward nucleophilic attack. Its synthesis via column chromatography (petroleum ether/diethyl ether) aligns with methods for purifying the target compound, suggesting shared purification challenges for brominated esters .

Biological Activity

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H23BrO3
Molecular Weight: 351.26 g/mol
CAS Number: [Not provided in the search results]

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus20100
Escherichia coli15100
Salmonella typhimurium18100

The results indicate that this compound has a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its effects is believed to involve interaction with bacterial cell membranes, leading to increased permeability and ultimately cell lysis. Additionally, it may inhibit specific enzymes involved in bacterial metabolism, although further research is needed to elucidate these pathways fully .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common pathogens demonstrated its potential as an effective antimicrobial agent. The study involved testing various concentrations against selected bacterial strains, with results showing a dose-dependent response. The compound exhibited the highest activity at concentrations above 50 mg/mL, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound revealed insights into its structural characteristics and stability. The synthesis was achieved through a multi-step process involving alkylation and bromination reactions. Characterization techniques such as NMR and IR spectroscopy confirmed the successful formation of the compound, providing a basis for further biological testing .

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